6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole
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Overview
Description
6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities . The presence of a chlorine atom and a pyridine ring in its structure enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or acid chloride in the presence of a catalyst. One common method involves the reaction of 2-amino-3-chloropyridine with 1-methyl-2-nitrobenzene under acidic conditions, followed by reduction and cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities and different chemical properties .
Scientific Research Applications
6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer and antiviral activities.
Imidazo[1,2-a]pyridine: Exhibits significant activity against multidrug-resistant tuberculosis.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: Studied for their quorum sensing inhibitory effects.
Uniqueness
6-Chloro-1-methyl-2-pyridin-3-ylbenzimidazole is unique due to the presence of both a chlorine atom and a pyridine ring, which enhance its chemical reactivity and potential for diverse applications. Its structure allows for easy modification, making it a versatile compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C13H10ClN3 |
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Molecular Weight |
243.69 g/mol |
IUPAC Name |
6-chloro-1-methyl-2-pyridin-3-ylbenzimidazole |
InChI |
InChI=1S/C13H10ClN3/c1-17-12-7-10(14)4-5-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,1H3 |
InChI Key |
LWHUETQJIZPVDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)N=C1C3=CN=CC=C3 |
Origin of Product |
United States |
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